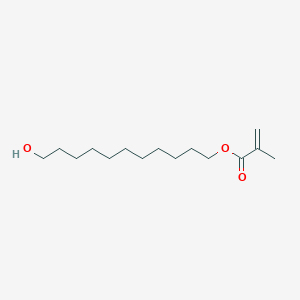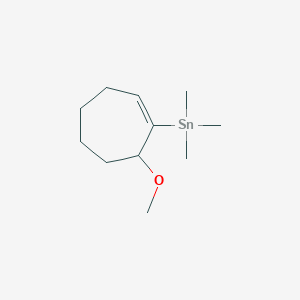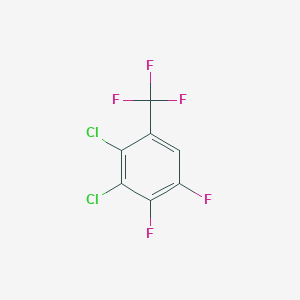
Benzene, 2,3-dichloro-4,5-difluoro-1-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 2,3-dichloro-4,5-difluoro-1-(trifluoromethyl)- is an aromatic compound with the molecular formula C7HCl2F5. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring. It is a derivative of benzene and is known for its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2,3-dichloro-4,5-difluoro-1-(trifluoromethyl)- typically involves multiple steps, including halogenation and fluorination reactions. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorine and fluorine sources under controlled conditions. The reaction conditions often involve the use of catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes using specialized reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Benzene, 2,3-dichloro-4,5-difluoro-1-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated benzene derivatives.
科学的研究の応用
Benzene, 2,3-dichloro-4,5-difluoro-1-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of Benzene, 2,3-dichloro-4,5-difluoro-1-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms can enhance its binding affinity to certain proteins, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
類似化合物との比較
Similar Compounds
- Benzene, 2,4-dichloro-1-(trifluoromethyl)-
- Benzene, 1,4-difluoro-
- Benzene, 1,2-difluoro-
Uniqueness
Benzene, 2,3-dichloro-4,5-difluoro-1-(trifluoromethyl)- is unique due to the specific arrangement of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of multiple halogens and a trifluoromethyl group can influence its electronic structure, making it a valuable compound for various applications.
特性
CAS番号 |
112290-06-9 |
|---|---|
分子式 |
C7HCl2F5 |
分子量 |
250.98 g/mol |
IUPAC名 |
3,4-dichloro-1,2-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7HCl2F5/c8-4-2(7(12,13)14)1-3(10)6(11)5(4)9/h1H |
InChIキー |
LZRHASCDZDNUCP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1F)F)Cl)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B14304152.png)
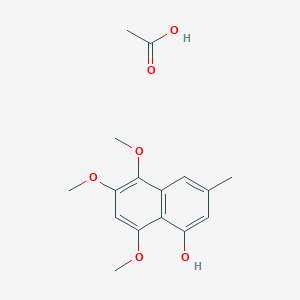
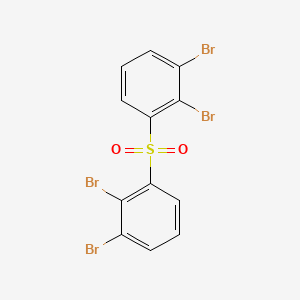

methanone](/img/structure/B14304178.png)
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)
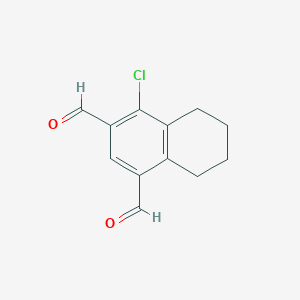
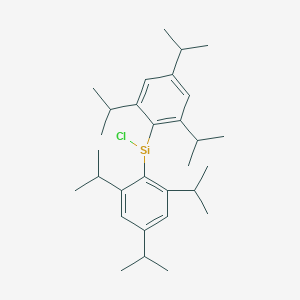

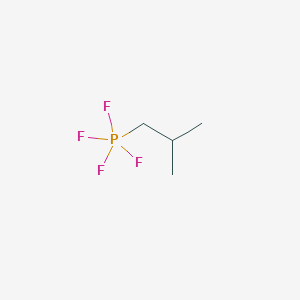
![Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-](/img/structure/B14304208.png)
